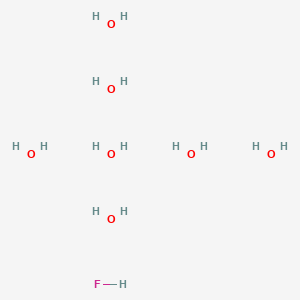
Heptahydrate;hydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptahydrate;hydrofluoride is a compound that consists of a hydrofluoride component and seven molecules of water of crystallization. This compound is typically found in its crystalline form and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptahydrate;hydrofluoride can be synthesized through several methods. One common approach involves the reaction of hydrofluoric acid with a suitable base in the presence of water. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the heptahydrate form.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting hydrofluoric acid with metal salts under controlled conditions. The process involves purification, crystallization, and drying steps to obtain the high-purity heptahydrate form. Vacuum drying is commonly used to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Heptahydrate;hydrofluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products .
Scientific Research Applications
Heptahydrate;hydrofluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biological studies, particularly in understanding the effects of fluoride on biological systems.
Medicine: It is used in the development of pharmaceuticals and medical treatments.
Industry: It is employed in the manufacturing of semiconductors, glass etching, and other industrial processes .
Mechanism of Action
The mechanism of action of heptahydrate;hydrofluoride involves its interaction with molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The molecular targets include various enzymes and proteins that are involved in the reaction pathways .
Comparison with Similar Compounds
Heptahydrate;hydrofluoride can be compared with other similar compounds, such as:
Hydrofluoric acid: A solution of hydrogen fluoride in water, known for its corrosive properties and use in etching and cleaning processes.
Magnesium sulfate heptahydrate: Another heptahydrate compound used in various applications, including agriculture and medicine
The uniqueness of this compound lies in its specific chemical properties and the range of applications it offers in different fields.
Properties
CAS No. |
375372-45-5 |
|---|---|
Molecular Formula |
FH15O7 |
Molecular Weight |
146.11 g/mol |
IUPAC Name |
heptahydrate;hydrofluoride |
InChI |
InChI=1S/FH.7H2O/h1H;7*1H2 |
InChI Key |
DIZMTKBKTMTRLM-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


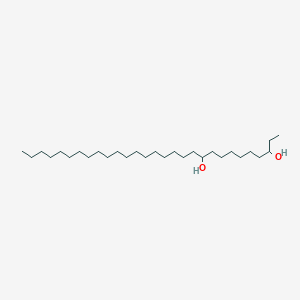
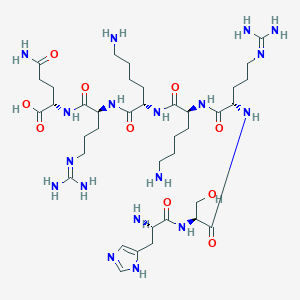
![5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B14252080.png)
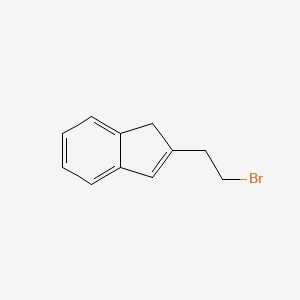
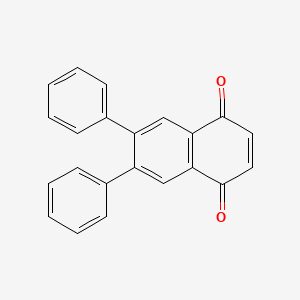
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monoacetate (salt) (9CI)](/img/structure/B14252096.png)


![2H-1-Benzopyran-2-one, 6-chloro-3-imidazo[2,1-b]thiazol-6-yl-](/img/structure/B14252128.png)
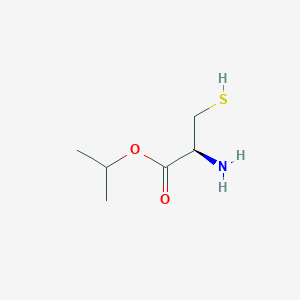
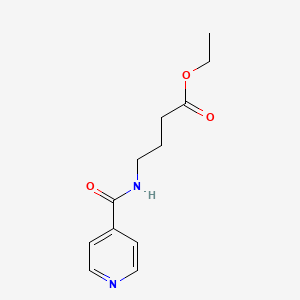
![Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane](/img/structure/B14252144.png)
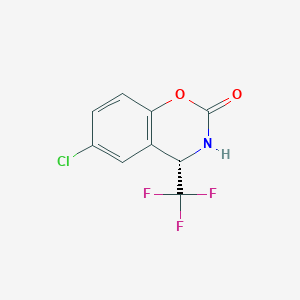
![Ethyl 3-{2-[(6-methylpyridin-3-yl)oxy]ethoxy}benzoate](/img/structure/B14252152.png)
